Ethyl thiophene-2-glyoxylate
Overview
Description
Ethyl thiophene-2-glyoxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H8O3S and its molecular weight is 184.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Calcium Oxalate Crystal Formation Study : A rat model using ethylene glycol (similar in structure to ethyl thiophene-2-glyoxylate) demonstrated the formation of calcium oxalate crystals with minimal renal damage, useful for studying stone formation (Yamaguchi et al., 2005).
Antioxidant and Analgesic Potential : Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound structurally related to this compound, exhibited significant antioxidant and analgesic properties (Sherif & Hosny, 2014).
Controlled Polymerization : A study developed a new purification process for ethyl glyoxylate, enabling controlled polymerization for applications in coatings, sensors, and drug delivery vehicles (Rabiee Kenaree & Gillies, 2018).
Dyeing Properties for Polyester Fibers : Ethyl 2-arylazo-4,9-dioxonaphtho[2,3-b]thiophene-3-carboxylate was found to be a promising disperse dye for polyester fibers (Rangnekar et al., 1999).
Chiral Secondary Alcohols Synthesis : Friedel-Crafts alkylation of thiophenes with ethyl glyoxylate resulted in chiral secondary alcohols with good enantioselectivity and yields (Huang et al., 2011).
Anticancer Activity : Novel heterocycles synthesized using thiophene-incorporated thioureido substituted ethyl compounds demonstrated potent anticancer activity against colon cancer cells (Abdel-Motaal et al., 2020).
Formal Synthesis of Duloxetine : An efficient Friedel-Crafts reaction for thiophenes with alkyl glyoxylates, including ethyl glyoxylate, was developed, leading to the formal synthesis of duloxetine with high enantioselectivity and good yields (Majer et al., 2009).
Mechanism of Action
Target of Action
Ethyl thiophene-2-glyoxylate is a complex ketone that is used in drug discovery and as a catalyst in the synthesis of raw materials Thiophene derivatives, to which this compound belongs, are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . The interaction of this compound with its targets would likely involve the formation of covalent or non-covalent bonds, leading to changes in the target’s function.
Biochemical Pathways
For instance, they have been found to exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that this compound could potentially influence a wide range of biochemical pathways.
Pharmacokinetics
It is noted that this compound is difficult to mix , which could potentially impact its bioavailability and pharmacokinetic profile.
Result of Action
Given its use in drug discovery and as a catalyst in the synthesis of raw materials , it can be inferred that the compound likely induces changes at the molecular level that could potentially lead to various cellular effects.
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can impact the compound’s stability and its interactions with its targets. For instance, it is recommended to store this compound away from oxidizing agents , suggesting that oxidative conditions could potentially affect its stability and efficacy.
Safety and Hazards
Future Directions
While specific future directions for Ethyl thiophene-2-glyoxylate were not found in the search results, thiophene derivatives are being actively researched for their potential in various applications, including their role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Analysis
Biochemical Properties
It is known to be used in drug discovery and as a catalyst in the synthesis of raw materials
Cellular Effects
It is known to be used in drug discovery and as a catalyst in the synthesis of raw materials
Molecular Mechanism
It is known to be used in drug discovery and as a catalyst in the synthesis of raw materials
Temporal Effects in Laboratory Settings
It is known to be used in drug discovery and as a catalyst in the synthesis of raw materials , but information on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking.
Dosage Effects in Animal Models
It is known to be used in drug discovery and as a catalyst in the synthesis of raw materials
Metabolic Pathways
It is known to be used in drug discovery and as a catalyst in the synthesis of raw materials
Transport and Distribution
It is known to be used in drug discovery and as a catalyst in the synthesis of raw materials
Subcellular Localization
It is known to be used in drug discovery and as a catalyst in the synthesis of raw materials
Properties
IUPAC Name |
ethyl 2-oxo-2-thiophen-2-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOVLEQTRNXASK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193732 | |
Record name | Ethyl alpha-oxothiophen-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30193732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4075-58-5 | |
Record name | Ethyl 2-thienylglyoxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4075-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-thiopheneglyoxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004075585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl alpha-oxothiophen-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30193732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl α-oxothiophen-2-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.631 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2-THIOPHENEGLYOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGM45CHM2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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